molecular formula C12H14N4S B256239 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine

8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine

Cat. No. B256239
M. Wt: 246.33 g/mol
InChI Key: VVXIQCKQDPZEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine, also known as TTA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. TTA is a nitrogen-containing heterocycle that belongs to the class of tetraaza macrocycles and has been synthesized using various methods.

Mechanism of Action

8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine exerts its biological activity through various mechanisms, including the inhibition of enzymes, DNA binding, and the disruption of cell membranes. 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of DNA synthesis, the inhibition of protein synthesis, and the modulation of immune responses. 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine has several advantages for use in laboratory experiments, including its low toxicity, high stability, and ease of synthesis. However, 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine also has some limitations, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for research on 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine, including the development of novel synthetic methods for the production of 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine derivatives with enhanced biological activity and the investigation of the potential therapeutic applications of 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine in various disease models. Additionally, further studies are needed to elucidate the precise mechanisms of action of 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine and to determine its potential toxicity and side effects in vivo.
Conclusion
In conclusion, 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine is a promising compound with a unique structure and potential therapeutic applications. Its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine can be synthesized using a variety of methods, including the reaction of 1,4-diaminobutane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, the reaction of 1,4-diaminobutane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by cyclization, and the reaction of 1,4-diaminobutane with 1,2,4,5-tetracyanobenzene followed by cyclization.

Scientific Research Applications

8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. 8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine has been found to exhibit potent antimicrobial, anticancer, and antiviral activities, making it a promising candidate for the development of novel therapeutics.

properties

Product Name

8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine

InChI

InChI=1S/C12H14N4S/c13-10-9-7-3-1-2-4-8(7)17-11(9)15-12-14-5-6-16(10)12/h1-6,13H2

InChI Key

VVXIQCKQDPZEKH-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N4CCN=C4N=C3S2)N

SMILES

C1CCC2=C(C1)C3=C(N4CCN=C4N=C3S2)N

Canonical SMILES

C1CCC2=C(C1)C3=C(N4CCN=C4N=C3S2)N

Origin of Product

United States

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